molecular formula C10H9F2NO2 B3026966 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine CAS No. 1196157-40-0

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine

Cat. No. B3026966
CAS RN: 1196157-40-0
M. Wt: 213.18
InChI Key: QLRXSZRQVDKVOA-UHFFFAOYSA-N
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Description

The compound “1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine” is also known as "(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine" . It is a chemical substance with the CAS Number: 135132-35-3 .


Molecular Structure Analysis

The molecular weight of this compound is 187.15 . The InChI code for this compound is 1S/C8H7F2NO2/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-3H,4,11H2 .


Physical And Chemical Properties Analysis

This compound is stored in an inert atmosphere at room temperature . It is a solid substance .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of compounds related to 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine has been explored in various studies. For instance, the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 2,2-difluorobenzodioxole, from simple and inexpensive materials, is significant in medicinal chemistry research (Catalani et al., 2010). Similarly, the synthesis of carbon-11-labeled CK1 inhibitors for potential PET radiotracers in Alzheimer's disease involves the use of 2,2-difluorobenzodioxole moiety, indicating its relevance in neurodegenerative disease research (Gao et al., 2018).

Medicinal Chemistry and Drug Development

  • In the field of cystic fibrosis treatment, the compound this compound and its analogs have been identified as potential potentiators for defective ΔF508–CFTR gating. These potentiators do not interfere with the efficacy of correctors, indicating their promise in combination therapy for cystic fibrosis (Phuan et al., 2015).

Fluorinated Heterocycles in Drug Design

  • The use of fluorinated compounds, such as those derived from 2,2-difluorobenzodioxole, in the synthesis of fluorinated heterocycles is significant in drug design. These compounds have applications in the development of new drugs with potential antimicrobial and anti-inflammatory properties, as indicated by the synthesis and evaluation of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives (Kendre et al., 2015).

Application in Imaging Techniques

  • The synthesis of fludioxonil using 2,2-difluorobenzo-1,3-dioxole-4-carbaldehyde as a starting material indicates the utility of such compounds in developing imaging techniques. This process could be essential in understanding the biological distribution and effect of various drugs (Wen-juan, 2009).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302 . Precautionary measures include P280;P305+P351+P338 .

Mechanism of Action

Target of Action

The primary target of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a cAMP/ATP-mediated anion channel expressed in a variety of cell types, including absorptive and secretory epithelial cells. It plays a crucial role in regulating anion flux across the membrane and the activity of other ion channels and proteins .

Mode of Action

This modulation could involve inhibiting transport-associated phosphorylation of glucose, thereby reducing mycelial growth .

Biochemical Pathways

The compound’s interaction with CFTR affects the anion flux across the membrane, which is a critical process in various biochemical pathways . This can influence the activity of other ion channels and proteins, potentially leading to downstream effects on cellular homeostasis .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its modulation of CFTR function . By influencing anion flux and the activity of other ion channels and proteins, the compound could have significant effects on cellular processes . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions such as temperature and light exposure can affect the compound’s stability . Additionally, the physiological environment within the body, including pH and the presence of other molecules, can impact the compound’s efficacy and action .

properties

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c11-10(12)14-7-2-1-6(5-8(7)15-10)9(13)3-4-9/h1-2,5H,3-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRXSZRQVDKVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216401
Record name 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1196157-40-0
Record name 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196157-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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